

laboratory synthesis of pseudoionone from citral and acetone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Pseudoionone*

Cat. No.: *B086502*

[Get Quote](#)

Application Notes: Synthesis of Pseudoionone

Introduction

Pseudoionone is a key intermediate in the chemical and pharmaceutical industries, most notably serving as a precursor in the synthesis of ionones, which are essential for the production of Vitamin A. It is also a significant fragrance component, valued for its violet-like aroma. The most common and industrially significant method for synthesizing **pseudoionone** is through the base-catalyzed aldol condensation of citral with acetone.

Reaction Principle

The synthesis involves a crossed-aldol condensation reaction. In the presence of a base, acetone is deprotonated to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of citral. The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β -unsaturated ketone, **pseudoionone**. The reaction typically produces a mixture of geometric isomers, primarily **(E,E)-pseudoionone** and **(E,Z)-pseudoionone**.

A variety of catalysts can be employed to facilitate this condensation. Homogeneous catalysts like sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium ethoxide, or barium hydroxide ($\text{Ba}(\text{OH})_2$) are frequently used. To address issues associated with corrosion and waste disposal from homogeneous catalysts, heterogeneous solid base catalysts such as

magnesium oxide (MgO), calcium oxide (CaO), hydrotalcites, and lanthanum-doped CaO have been developed, offering simpler separation and potential for continuous flow processes.

Quantitative Data Summary

The efficiency of **pseudoionone** synthesis is highly dependent on the choice of catalyst and reaction conditions. The following table summarizes quantitative data from various reported methodologies.

Catalyst	Reactant		Reaction Time	Conversion (%)	Selectivity / Yield (%)	Reference
	Molar Ratio	Temperature (°C)				
41% aq. NaOH	1 : 20 : 0.076	56	15 min	-	High Yield	
41% aq. NaOH	Not specified	40	1.5 h	-	63.1% Yield	
Sodium Ethoxide	1 : 10.8 (Citral:Acetone)	-5	Not specified	-	45-49% Yield	
NaOH or Ba(OH) ₂	Not specified	Not specified	Not specified	-	86% Yield	
CaO	Not specified	125	Not specified	98	>68% Selectivity	
Hydrotalcite	Not specified	125	Not specified	98	>68% Selectivity	
1 wt% La ₂ O ₃ /CaO	1 : 4	130	180 min	91	90% Selectivity	
0.5 wt% Li/MgO	1 : 49	80	6 h	-	93% Yield	
None (Supercritical)	Not specified	270	10 min	-	93.8% Yield	

Experimental Protocols

Protocol 1: Homogeneous Catalysis using Sodium Hydroxide

This protocol details the synthesis of **pseudoionone** using a sodium hydroxide solution as a homogeneous catalyst.

Materials and Reagents:

- Citral ($C_{10}H_{16}O$)
- Acetone (CH_3COCH_3), analytical grade
- Sodium hydroxide (NaOH), 41% aqueous solution
- Hydrochloric acid (HCl), 1% aqueous solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Distilled water
- Round-bottom flask (2000 mL)
- Stirrer (magnetic or mechanical)
- Water bath
- Separatory funnel
- Apparatus for vacuum distillation (rectification)

Procedure:

- Reaction Setup: To a 2000 mL flask equipped with a stirrer, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.
- Addition of Citral: While stirring the mixture at room temperature, add 500 g of citral.
- Reaction: Heat the mixture using a water bath to 40°C and maintain stirring for 1.5 hours. The solution will typically change color to dark red or orange.
- Work-up:

- After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
- Allow the layers to separate and remove the lower aqueous layer.
- Neutralize the organic layer with a 1% hydrochloric acid solution.
- Wash the neutralized organic layer with distilled water.
- Drying and Purification:
 - Dry the organic layer over anhydrous sodium sulfate.
 - Remove the excess acetone by distillation at atmospheric pressure.
 - Purify the resulting crude product by vacuum distillation (rectification). Collect the fraction boiling at 119-121°C at 0.4 kPa. The expected yield is approximately 63.1%.

Protocol 2: Heterogeneous Catalysis in a Fixed-Bed Reactor

This protocol describes a continuous flow synthesis using a solid lanthanum-modified calcium oxide catalyst, representing a greener, solvent-less approach.

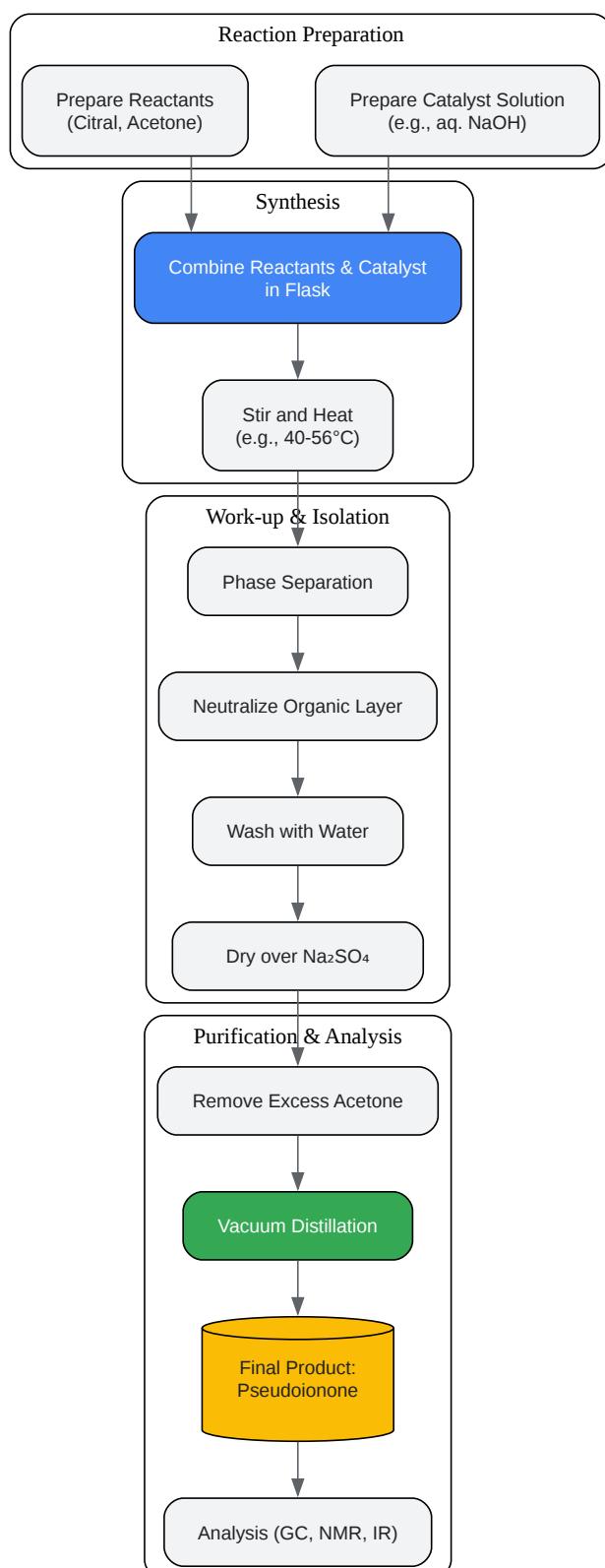
Materials and Reagents:

- Citral ($C_{10}H_{16}O$)
- Acetone (CH_3COCH_3)
- 1 wt% La_2O_3/CaO catalyst
- Dodecane (internal standard for GC analysis, if required)

Equipment:

- Lab-scale fixed-bed reactor
- High-pressure liquid pump

- Back pressure regulator (BPR)
- Heating system for the reactor
- Product collection vessel


Procedure:

- Catalyst Preparation: Synthesize the 1 wt% $\text{La}_2\text{O}_3/\text{CaO}$ catalyst via an impregnation method using lanthanum nitrate hexahydrate as the precursor and calcium oxide as the support. Calcine the catalyst before use.
- Reactor Packing: Pack the fixed-bed reactor with the prepared catalyst.
- Reaction Setup: Prepare a feed mixture of citral and acetone. A minimal molar ratio of 1:4 (citral:acetone) is recommended to maximize conversion and selectivity while making the process nearly solvent-less.
- Continuous Reaction:
 - Pump the feed mixture through the heated fixed-bed reactor at a specific Weight Hourly Space Velocity (WHSV), for example, 3 h^{-1} .
 - Maintain the reactor temperature at 130°C and the system pressure at 8 bar using the back pressure regulator.
- Product Collection and Analysis:
 - Collect the effluent from the reactor.
 - The product mixture can be analyzed by gas chromatography (GC) to determine citral conversion and **pseudoionone** selectivity.
 - Under these conditions, a citral conversion of 91% with 90% selectivity to **pseudoionone** can be achieved.
 - Further purification can be accomplished via vacuum distillation of the collected product.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of **pseudoionone** via homogeneous catalysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [laboratory synthesis of pseudoionone from citral and acetone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-citral-and-acetone\]](https://www.benchchem.com/product/b086502#laboratory-synthesis-of-pseudoionone-from-citral-and-acetone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com